![molecular formula C13H13NO3S B162618 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-65-7](/img/structure/B162618.png)
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a thiazole derivative that has been extensively studied in the field of medicinal chemistry. It is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It is easily synthesized and can be obtained in high purity. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these diseases. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these diseases. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid may have potential as a therapeutic agent in the treatment of cancer. Further studies are needed to determine the full potential of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid in these and other areas.
Métodos De Síntesis
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction of 4-(4-bromomethyl)phenylthiazol-2-ylamine with 2-bromoacetic acid in the presence of a base. The resulting product is then hydrolyzed to obtain 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. The synthesis method of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been well-established and can be easily reproduced in the laboratory.
Aplicaciones Científicas De Investigación
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
138568-65-7 |
|---|---|
Nombre del producto |
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
2-[4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8(13(16)17)9-2-4-10(5-3-9)12-14-11(6-15)7-18-12/h2-5,7-8,15H,6H2,1H3,(H,16,17) |
Clave InChI |
IVCGUTXCHOMEFH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
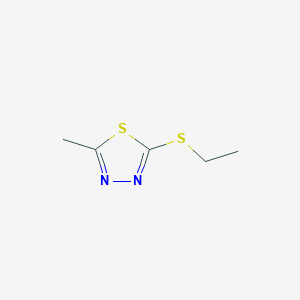
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
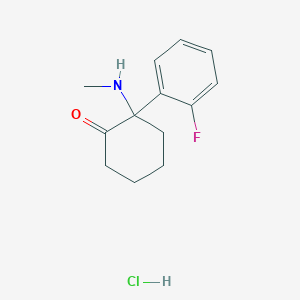
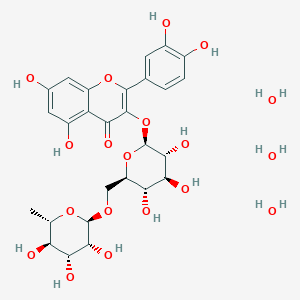
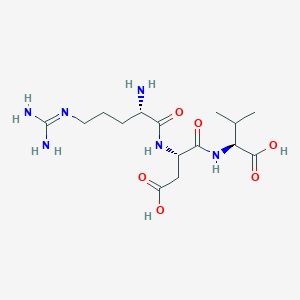
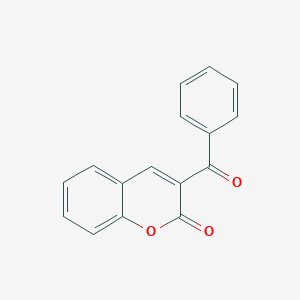
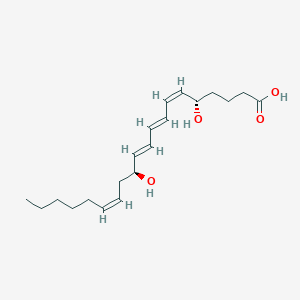

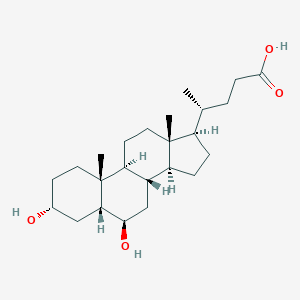
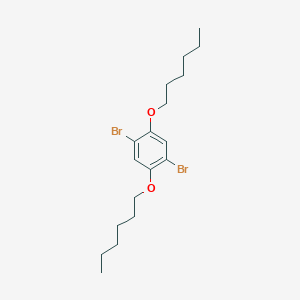
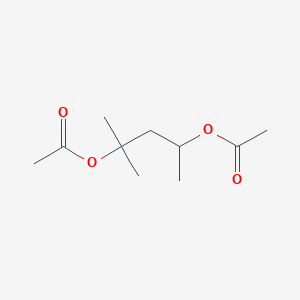
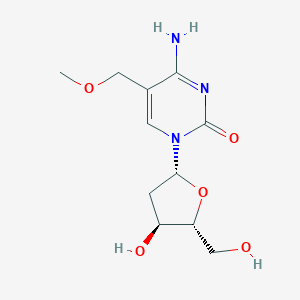
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)